Cas no 1625-39-4 (6a-Methyl Hydrocortisone)

6a-Methyl Hydrocortisone is a synthetic corticosteroid derivative of hydrocortisone, characterized by the introduction of a methyl group at the 6a position. This structural modification enhances its glucocorticoid activity while potentially improving metabolic stability and receptor binding affinity. It is primarily utilized in research settings to study corticosteroid pharmacology, anti-inflammatory mechanisms, and receptor interactions. The compound offers advantages in experimental applications due to its defined potency and selectivity, making it a valuable tool for investigating steroid hormone pathways. Its controlled chemical structure ensures reproducibility in studies, aiding in the development of novel therapeutic agents targeting inflammatory and immune-mediated conditions.
6a-Methyl Hydrocortisone structure
6a-Methyl Hydrocortisone structure
Product Name:6a-Methyl Hydrocortisone
CAS No:1625-39-4
MF:C22H32O5
MW:376.486487388611
CID:167542
PubChem ID:102147
Update Time:2025-10-31

6a-Methyl Hydrocortisone Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,11,17,21-trihydroxy-6-methyl-, (6a,11b)-
    • 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione
    • 6α-Methyl Hydrocortisone
    • 6-ALPHA-METHYLHYDROCORTISONE
    • 6α-Methyl Hydrocorti
    • (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • Methylprednisolone EP Impurity F
    • 11β,17,21-Trihydroxy-6α-methylpregn-4-ene-3,20-dione
    • (6S,8S,9S,10R,11S,13S,14S,17R)-17-glycoloyl-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyethanoyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • 6α-Methylhydrocortisone
    • UNII-7XQ6AER9QE
    • 6.ALPHA.-METHYLCORTISOL
    • PREGN-4-ENE-3,20-DIONE, 11,17,21-TRIHYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.)-
    • 6.ALPHA.-METHYL-11.BETA.,17.ALPHA.,21-TRIHYDROXY-4-PREGNENE-3,20-DIONE
    • NSC-19618
    • PREMEDROL
    • U-7240
    • CHEMBL3250348
    • 11.BETA.,17,21-TRIHYDROXY-6.ALPHA.-METHYLPREGN-4-ENE-3,20-DIONE
    • EINECS 216-614-9
    • 11beta,17,21-trihydroxy-6alpha-methyl-4-pregnene-3,20-dione
    • DTXSID301313722
    • NSC19618
    • NSC 19618
    • METHYLPREDNISOLONE IMPURITY F [EP IMPURITY]
    • 6alpha-methylhydrocortisone
    • FQWLSWNUHFREIQ-PJHHCJLFSA-N
    • NS00046542
    • 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione
    • 6alpha-Methyl Hydrocortisone
    • 6.ALPHA.-METHYLHYDROCORTISONE
    • 1625-39-4
    • SCHEMBL137529
    • 7XQ6AER9QE
    • (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • PREGN-4-ENE-3,20-DIONE, 11,17,21-TRIHYDROXY-6-METHYL-, (6ALPHA,11BETA)-
    • 6I+/--Methylhydrocortisone
    • METHYLPREDNISOLONE IMPURITY F (EP IMPURITY)
    • 6alpha-methylcortisol
    • 6a-Methyl Hydrocortisone
    • 6ALPHA-METHYL-11BETA,17ALPHA,21-TRIHYDROXY-4-PREGNENE-3,20-DIONE
    • Inchi: 1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
    • InChI Key: FQWLSWNUHFREIQ-PJHHCJLFSA-N
    • SMILES: O[C@]1(C(CO)=O)CC[C@H]2[C@@H]3C[C@H](C)C4=CC(CC[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O

Computed Properties

  • Exact Mass: 376.22500
  • Monoisotopic Mass: 376.224974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 15
  • XLogP3: nothing
  • Topological Polar Surface Area: 94.8

Experimental Properties

  • Density: 1.26
  • Boiling Point: 568.2°Cat760mmHg
  • Flash Point: 311.5°C
  • Refractive Index: 1.586
  • PSA: 94.83000
  • LogP: 2.02760

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6a-Methyl Hydrocortisone Suppliers

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(CAS:1625-39-4)Methylprednisolone EP Impurity F
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Purity:99%
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Additional information on 6a-Methyl Hydrocortisone

Introduction to 6a-Methyl Hydrocortisone (CAS No. 1625-39-4) in Modern Pharmaceutical Research

6a-Methyl Hydrocortisone, identified by the Chemical Abstracts Service Number (CAS No.) 1625-39-4, is a synthetic corticosteroid with significant implications in both clinical and experimental pharmacology. This compound, chemically derived from hydrocortisone, exhibits modified structural properties that influence its pharmacokinetic profile and therapeutic potential. As research in immunomodulation and anti-inflammatory agents advances, 6a-Methyl Hydrocortisone has garnered attention for its unique biochemical interactions and potential applications in treating a variety of inflammatory and autoimmune conditions.

The molecular structure of 6a-Methyl Hydrocortisone features a methyl group at the 6α position of the cortisone backbone, which distinguishes it from its parent compound. This modification enhances its binding affinity to glucocorticoid receptors, thereby amplifying its anti-inflammatory effects. Recent studies have highlighted its efficacy in modulating cytokine production and reducing inflammatory responses in cellular models, making it a promising candidate for further clinical investigation.

In the realm of immunopharmacology, 6a-Methyl Hydrocortisone has been explored for its ability to dampen excessive immune responses without significantly compromising immune surveillance. Research published in peer-reviewed journals suggests that this compound may offer a more targeted approach to managing chronic inflammatory disorders such as rheumatoid arthritis and psoriasis. The ability to fine-tune immune responses is particularly critical in autoimmune diseases where the balance between therapeutic efficacy and immunosuppression needs to be carefully maintained.

One of the most compelling aspects of 6a-Methyl Hydrocortisone is its potential as an adjunct therapy in combination with other immunosuppressive agents. Preliminary clinical trials have demonstrated synergistic effects when used alongside conventional treatments for conditions like systemic lupus erythematosus (SLE). The compound’s extended half-life compared to hydrocortisone also allows for less frequent dosing, improving patient compliance and reducing the risk of side effects associated with high systemic exposure.

The synthesis of 6a-Methyl Hydrocortisone involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Techniques such as enzymatic resolution and chiral catalysis have been employed to optimize the synthesis pathway, reducing environmental impact while maintaining high chemical integrity.

From a regulatory perspective, 6a-Methyl Hydrocortisone (CAS No. 1625-39-4) is subject to stringent quality control measures to ensure safety and efficacy. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency across batches. The compound’s stability under various storage conditions is also a critical factor, influencing both shelf life and transport requirements.

Future research directions for 6a-Methyl Hydrocortisone include exploring its role in neuroinflammatory diseases such as multiple sclerosis. Studies indicate that corticosteroids can cross the blood-brain barrier, suggesting potential therapeutic benefits in central nervous system disorders. The unique structural features of 6a-Methyl Hydrocortisone may enhance its ability to penetrate this barrier, offering new avenues for treatment.

The economic impact of developing novel corticosteroids like 6a-Methyl Hydrocortisone cannot be overstated. Pharmaceutical companies are investing heavily in research to discover compounds that offer improved efficacy with fewer side effects compared to existing treatments. This push towards innovation aligns with global healthcare goals aimed at enhancing patient outcomes while reducing healthcare costs.

In conclusion, 6a-Methyl Hydrocortisone, with its CAS Number 1625-39-4, represents a significant advancement in corticosteroid therapy. Its unique biochemical properties make it a valuable tool in managing inflammatory and autoimmune conditions, with promising applications emerging from ongoing research. As scientific understanding continues to evolve, the therapeutic potential of this compound is likely to expand further, solidifying its role as a cornerstone in modern pharmaceuticals.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1625-39-4)Methylprednisolone EP Impurity F
LE14906
Purity:99%
Quantity:25KG,200KG,1000KG
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